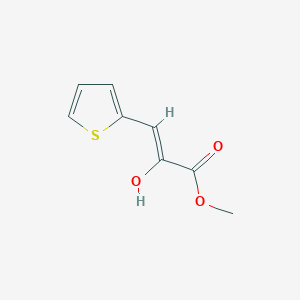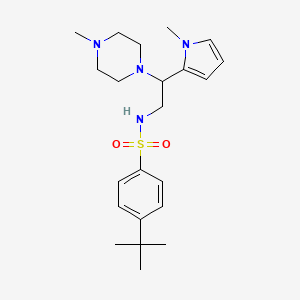
4-(tert-butyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives has been explored in various studies. In one such study, a series of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized starting from substituted benzaldehydes. These benzaldehydes were used to prepare a key intermediate by introducing substituents such as fluorine, hydroxy, methoxy, or trimethoxy moieties. The synthesis involved the use of 4-hydrazinobenzenesulfonamide to create the final compounds . Another study reported the synthesis of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide through the reaction of 4-tert-butylphenyl sulfonyl chloride with 3-picolylamine in the presence of triethylamine . Additionally, a range of substituted benzenesulfonamides and corresponding tert-butyl sulfonylcarbamates were synthesized from substituted benzenesulfonic acids, which were previously used for the protection of amino functions .
Molecular Structure Analysis
The molecular structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide was elucidated using crystallography. The compound crystallized in a triclinic space group with specific cell parameters and exhibited extensive π-π interactions between the phenyl ring and the pyridyl ring. Moreover, a nearly linear intermolecular N–H···N hydrogen bond was observed at a relatively short distance, indicating strong intermolecular interactions within the crystal lattice .
Chemical Reactions Analysis
The benzenesulfonamide derivatives have been tested for various biological activities, which can be considered a form of chemical reaction in a biological context. For instance, the synthesized sulfonamides were evaluated for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Some derivatives, particularly those with 3,4,5-trimethoxy and 4-hydroxy substituents, showed interesting cytotoxic activities, which are significant for further anti-tumor activity studies. Additionally, some sulfonamides strongly inhibited human cytosolic isoforms hCA I and II .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides, including their pKa values, were investigated. The pKa values of N-benzylbenzenesulfonamides in DMSO and water were determined, providing insight into their acid-base properties. These values ranged from 14.0 to 16.4 in DMSO and from 10.07 to 11.53 in water, which are indicative of their behavior in different solvents . The electrochemical cleavage potentials of these compounds were also determined by cyclic voltammetry, revealing that S–N bond cleavage occurred over a wide range of potentials. The study found that the most acid-labile groups required more negative potentials for cleavage, while this process was facilitated for the sulfonylcarbamates .
Applications De Recherche Scientifique
DNA Interaction and Fluorescent Staining
- DNA Minor Groove Binder Applications : Compounds similar to the one , such as Hoechst 33258 derivatives, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These have been widely used in fluorescent DNA staining, crucial for cell biology research, including chromosome and nuclear staining and flow cytometry. They also find applications as radioprotectors and topoisomerase inhibitors, indicating a starting point for drug design and the study of DNA-binding mechanisms (Issar & Kakkar, 2013).
Environmental and Biochemical Impacts
- Biodegradation and Environmental Fate : The study on ethyl tert-butyl ether (ETBE) highlights the biodegradation and fate of gasoline oxygenates in soil and groundwater. It outlines microbial capacity for aerobic degradation, providing insights into environmental remediation and the effects of co-contaminants on biodegradation processes. Such research is vital for understanding the environmental impacts of fuel additives and developing strategies for pollution mitigation (Thornton et al., 2020).
Chemical Synthesis and Industrial Applications
- Synthetic Routes for Pharmaceutical Compounds : Research into the synthesis of vandetanib, a therapeutic agent, involves processes similar to those that might be employed for synthesizing complex molecules like the one . This includes steps such as substitution, deprotection, methylation, and cyclization, underscoring the chemical methodologies applicable to pharmaceutical manufacturing and industrial-scale production (Mi, 2015).
Propriétés
IUPAC Name |
4-tert-butyl-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2S/c1-22(2,3)18-8-10-19(11-9-18)29(27,28)23-17-21(20-7-6-12-25(20)5)26-15-13-24(4)14-16-26/h6-12,21,23H,13-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNYNYCCBYCIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




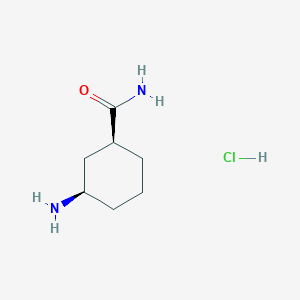
![Furo[3,2-c]pyridine, 4-(4-morpholinyl)-](/img/structure/B2524007.png)
![1-(4-chlorobenzyl)-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2524011.png)
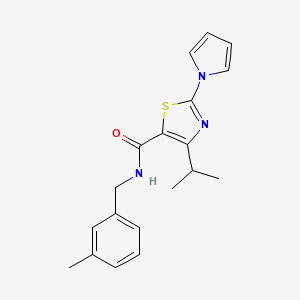
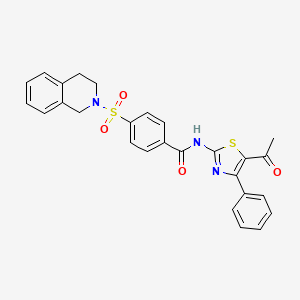
![2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2524016.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2524018.png)
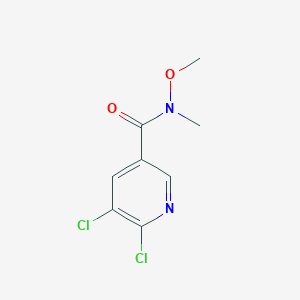
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2524020.png)
